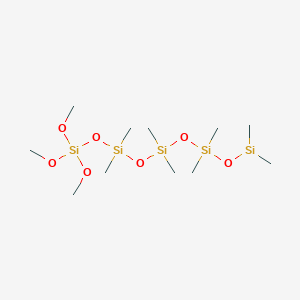![molecular formula C17H16N2O4 B14266495 N-[1-(4-Nitrophenyl)-3-oxo-3-phenylpropyl]acetamide CAS No. 155793-24-1](/img/structure/B14266495.png)
N-[1-(4-Nitrophenyl)-3-oxo-3-phenylpropyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(4-Nitrophenyl)-3-oxo-3-phenylpropyl]acetamide is an organic compound with the molecular formula C17H14N2O4. It is a derivative of acetamide and contains both nitrophenyl and phenyl groups. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-Nitrophenyl)-3-oxo-3-phenylpropyl]acetamide typically involves the reaction of 4-nitrobenzaldehyde with acetophenone in the presence of a base to form the corresponding chalcone. This chalcone is then reacted with acetamide under acidic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(4-Nitrophenyl)-3-oxo-3-phenylpropyl]acetamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) are commonly used.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted acetamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[1-(4-Nitrophenyl)-3-oxo-3-phenylpropyl]acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-[1-(4-Nitrophenyl)-3-oxo-3-phenylpropyl]acetamide involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the compound may interact with enzymes and proteins, affecting their function and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Nitrophenyl)acetamide: A simpler derivative with similar nitrophenyl functionality.
4-Nitroacetanilide: Another related compound with a nitrophenyl group attached to an acetanilide structure.
Uniqueness
N-[1-(4-Nitrophenyl)-3-oxo-3-phenylpropyl]acetamide is unique due to its combination of nitrophenyl and phenyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
155793-24-1 |
|---|---|
Fórmula molecular |
C17H16N2O4 |
Peso molecular |
312.32 g/mol |
Nombre IUPAC |
N-[1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]acetamide |
InChI |
InChI=1S/C17H16N2O4/c1-12(20)18-16(11-17(21)14-5-3-2-4-6-14)13-7-9-15(10-8-13)19(22)23/h2-10,16H,11H2,1H3,(H,18,20) |
Clave InChI |
NUXWCPXBWJKFHV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC(CC(=O)C1=CC=CC=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{4-[(tert-Butoxycarbonyl)amino]phenyl}prop-2-enoic acid](/img/structure/B14266426.png)
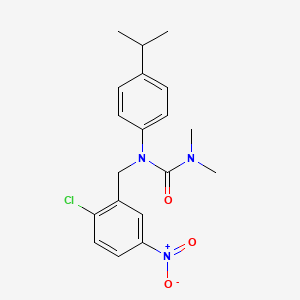
![4-(1,4-Dioxaspiro[4.5]decan-8-yl)-1-(3,4,5-trifluorophenyl)cyclohexan-1-ol](/img/structure/B14266436.png)
![2-Butanone, 1-bromo-3-methyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14266439.png)
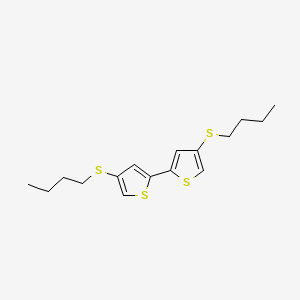
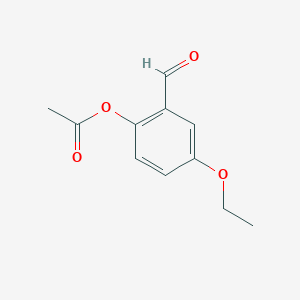
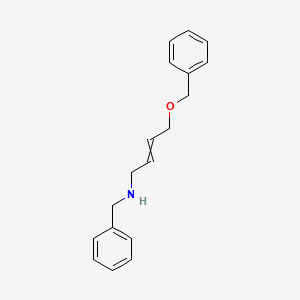

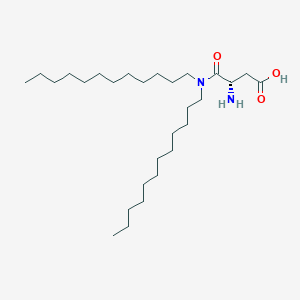
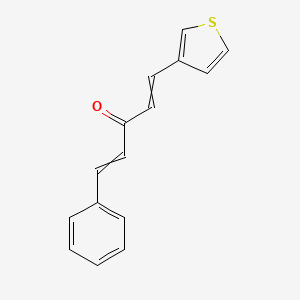
![3-([2,2'-Bipyridin]-4-yl)phenol](/img/structure/B14266480.png)
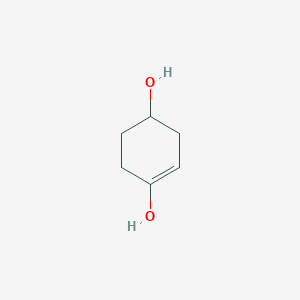
![1,6-Dioxa-5-germaspiro[4.4]nonane-2,7-dione](/img/structure/B14266496.png)
